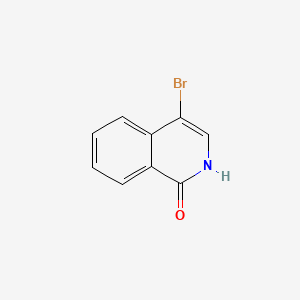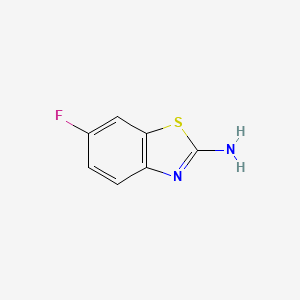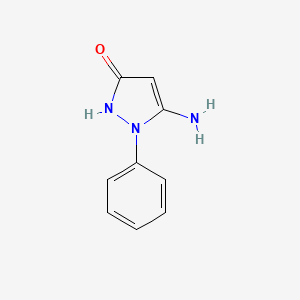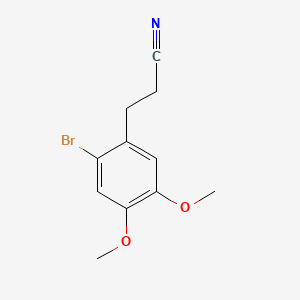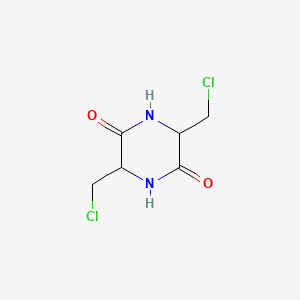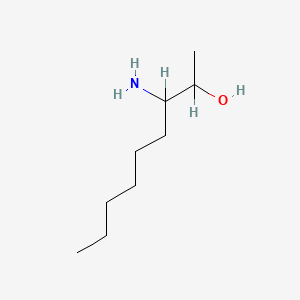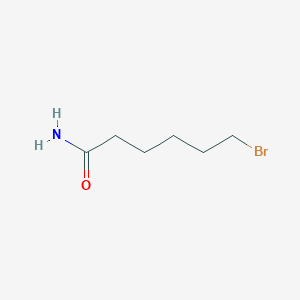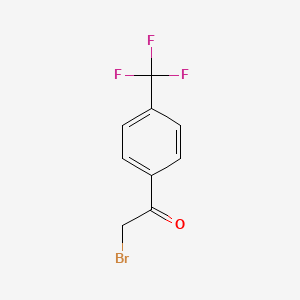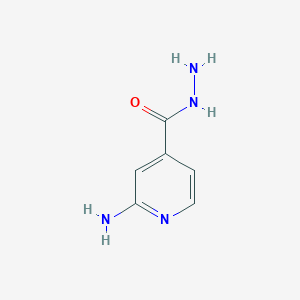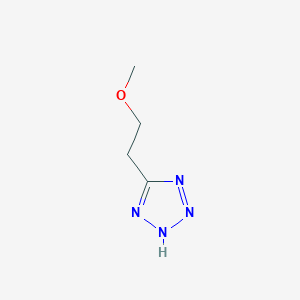
2-Chloro-2-phenylacetamide
Übersicht
Beschreibung
2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .
Synthesis Analysis
The synthesis of 2-Chloro-N-phenylacetamide involves the reaction of aniline with chloroacetylchloride in glacial acetic acid . Recent investigations have also explored the synthesis of derivatives of phenoxy acetamide, which could provide insights into the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-phenylacetamide is characterized by the presence of N-H…O hydrogen bonds between the molecules . This suggests a significant role of hydrogen bonding in the stability of the compound.Physical And Chemical Properties Analysis
2-Chloro-N-phenylacetamide has a molecular weight of 169.61 . It has a melting point of 136-139 °C . The compound is solid in form and has a density of 1.266±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antifungal Activity Against Candida Species
- Application Summary: 2-Chloro-N-phenylacetamide has been studied for its antifungal and antibiofilm activity against clinical isolates of Candida tropicalis and Candida parapsilosis .
- Methods of Application: The minimum inhibitory concentration (MIC) of the compound was determined by microdilution . The compound showed fungicidal activity, emphasizing its solid antifungal potential .
- Results: The compound inhibited in vitro biofilm formation at all concentrations tested and reduced mature biofilm biomass . It also inhibited biofilm formation and reduced mature biofilm biomass in ex vivo biofilm susceptibility testing (human nails fragments) .
Antifungal Activity Against Aspergillus Flavus
- Application Summary: The synthetic amide 2-chloro-N-phenylacetamide (A1Cl) has been evaluated for its effects against strains of Aspergillus flavus .
- Methods of Application: The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of A1Cl were determined . The compound also underwent molecular docking to elucidate its mechanism of action .
- Results: A1Cl presented antifungal activity against Aspergillus flavus strains with a MIC between 16 and 256 μg/mL and a MFC between 32 and 512 μg/mL . The compound also inhibited conidial germination .
Preparation of Amide Podand and Schiff Base Ligands
- Application Summary: 2-Chloro-N-phenylacetamide may be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from these applications .
Synthesis of Phenoxy Acetamide Derivatives
- Application Summary: 2-Chloro-N-phenylacetamide can be used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which are potential therapeutic candidates .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results: Phenoxy acids and their derivatives are associated with a variety of biological activities such as herbicidal activity, anti-mycobacterial agents, anti-inflammatory activity, anti-leishmanial, and anti-viral activity .
Stabilizer for Cellulose Ester Varnishes
- Application Summary: 2-Chloro-N-phenylacetamide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
Intermediation in Rubber Accelerator Synthesis
- Application Summary: 2-Chloro-N-phenylacetamide has found uses in the intermediation in rubber accelerator synthesis .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
Synthesis of Diclofenac Sodium
- Application Summary: 2-Chloro-N-phenylacetamide is used in the synthesis of diclofenac sodium, a classic nonsteroidal anti-inflammatory drug .
- Methods of Application: The synthesis involves a six-step continuous-flow process starting from commercially available aniline and chloroacetic acid . The process includes a cascade etherification/Smiles rearrangement strategy .
- Results: Diclofenac sodium was obtained in 63% overall yield in a total reaction time of 205 min, with an average yield of above 90% for each step .
Dyes and Dye Intermediate Synthesis
- Application Summary: 2-Chloro-N-phenylacetamide has found uses in the synthesis of dyes and dye intermediates .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
Camphor Synthesis
Safety And Hazards
Zukünftige Richtungen
The antifungal activity of 2-Chloro-N-phenylacetamide against strains of Aspergillus flavus and Candida spp. has been studied . The results suggest that 2-Chloro-N-phenylacetamide has promising antifungal potential . Further studies are needed to confirm these findings and explore other potential applications of this compound .
Eigenschaften
IUPAC Name |
2-chloro-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEOFVLOXGUWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322846 | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-phenylacetamide | |
CAS RN |
7462-76-2 | |
| Record name | 7462-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

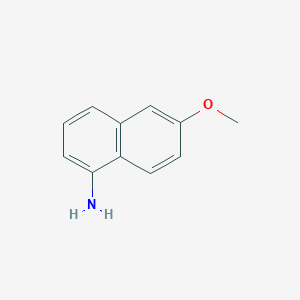
![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)
